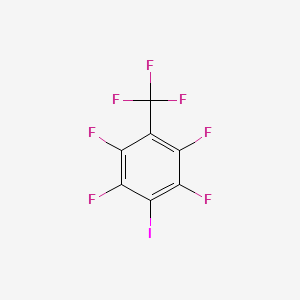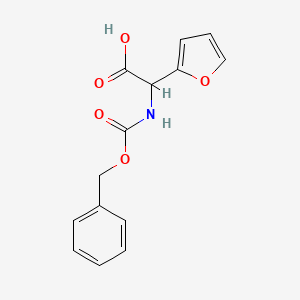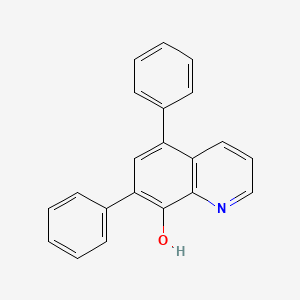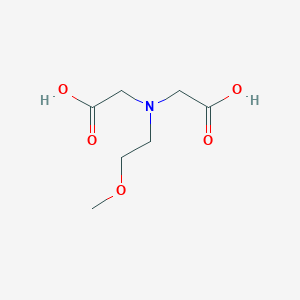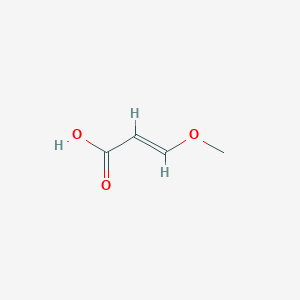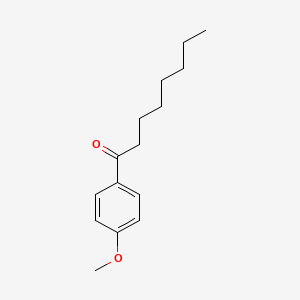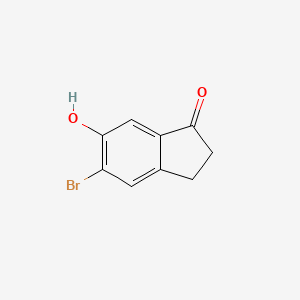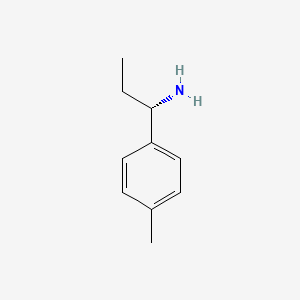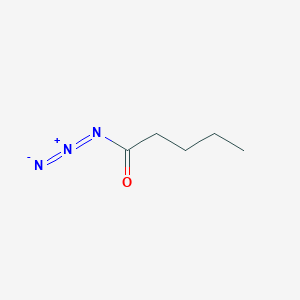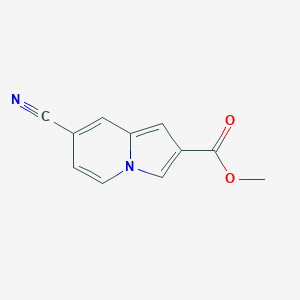![molecular formula C25H20N4 B3192347 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine CAS No. 622011-41-0](/img/structure/B3192347.png)
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine
Übersicht
Beschreibung
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine is a complex organic compound characterized by its unique spiro structure, where two fluorene units are connected through a central spiro carbon atom. This compound is of significant interest in the field of organic electronics due to its robust structure and unique electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine typically involves the reaction of 9,9’-Spirobi[9H-fluorene] with appropriate amine precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired tetramine product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydrofluorenes .
Wissenschaftliche Forschungsanwendungen
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells
Wirkmechanismus
The mechanism of action of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, in medicinal applications, it may interact with cellular enzymes or receptors to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-Spirobi[9H-fluorene]: A structurally similar compound with two fluorene units connected through a spiro carbon atom.
Perylenediimides: Compounds with similar electronic properties used in organic electronics.
Polyfluorenes: Polymers with fluorene units that exhibit similar optical and electronic properties
Uniqueness
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine is unique due to its tetramine functional groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
9,9'-spirobi[fluorene]-3,3',6,6'-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H,26-29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLQKKTBFOMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(C24C5=C(C=C(C=C5)N)C6=C4C=CC(=C6)N)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40810968 | |
| Record name | 9,9'-Spirobi[fluorene]-3,3',6,6'-tetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40810968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622011-41-0 | |
| Record name | 9,9'-Spirobi[fluorene]-3,3',6,6'-tetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40810968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


